molecular formula C9H11NO4 B1322864 2-Methoxy-4-(2-nitroethyl)phenol CAS No. 528594-30-1

2-Methoxy-4-(2-nitroethyl)phenol

Cat. No. B1322864
M. Wt: 197.19 g/mol
InChI Key: SRXYTHWJEJQHCP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-nitroethyl)phenol is a methoxyphenolic compound that is structurally characterized by the presence of a methoxy group and a nitroethyl group attached to a phenolic ring. This compound is related to various other nitro-substituted phenolic compounds that have been studied for their solvatochromic properties, non-linear optical properties, and their behavior in the presence of solvents and atmospheric oxidants .

Synthesis Analysis

The synthesis of related nitro-substituted phenolic compounds often involves multi-step chemical reactions. For instance, the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenolates involves deprotonation in solution to form solvatochromic phenolates . Another related compound, 2-nitro-4-methoxyphenol, can be synthesized from the alkali hydrolysis of 2-nitro-4-methoxyaniline, with factors such as reactant ratio, temperature, and reaction time influencing the yield .

Molecular Structure Analysis

The molecular and solid-state structures of these compounds are often elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. For example, a related compound with a nitro and methoxy substituent was found to crystallize in a triclinic space group, and its structure was further analyzed using DFT to understand the intermolecular interactions . Similarly, DFT studies have been used to investigate the molecular structure of (E)-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-phenol, revealing a planar conformation consistent with experimental data .

Chemical Reactions Analysis

The chemical behavior of these compounds in various reactions has been a subject of interest. For instance, the atmospheric oxidation of 4-(2-methoxyethyl) phenol by OH radicals in the presence of O2 and NOx has been studied, showing that the compound undergoes OH addition and H abstraction, leading to various oxidation products . Another study reported the nitration and oxidation of 4-methoxyphenol by nitrous acid, proposing a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted phenolic compounds are diverse and have been characterized using various spectroscopic techniques. The solvatochromic properties of these compounds are of particular interest, as they can act as probes for investigating solvent mixtures . The non-linear optical properties are also significant, with studies showing that these compounds can serve as materials for non-linear optics due to their favorable hyperpolarizability values . Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been calculated to understand their stability and reactivity .

Scientific Research Applications

  • Scientific Field: Chemistry and Material Science
    • Application : “2-Methoxy-4-(2-nitroethyl)phenol” is a type of m-aryloxy phenol, which has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods of Application : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds has been achieved through innovative synthetic methods . These methods include hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
    • Results or Outcomes : The use of m-aryloxy phenols in various industries has highlighted their importance. Their applications as antioxidants, ultraviolet absorbers, and flame retardants have improved the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .
  • Scientific Field: Biochemistry

    • Application : m-Aryloxy phenols, including “2-Methoxy-4-(2-nitroethyl)phenol”, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • Methods of Application : The potential biological activities of m-aryloxy phenols are usually studied using in vitro and in vivo experimental models. These studies often involve the use of cell cultures and animal models to investigate the effects of these compounds on various biological processes .
    • Results or Outcomes : While specific results for “2-Methoxy-4-(2-nitroethyl)phenol” are not readily available, m-aryloxy phenols in general have shown promising results in preliminary studies, demonstrating potential anti-tumor and anti-inflammatory effects .
  • Scientific Field: Organic Synthesis

    • Application : “2-Methoxy-4-(2-nitroethyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .
    • Methods of Application : The synthesis of “2-Methoxy-4-(2-nitroethyl)phenol” involves the condensation of an aldehyde or ketone with a primary amine . This reaction is typically carried out in a water solvent using a stirrer method .
    • Results or Outcomes : The successful synthesis of “2-Methoxy-4-(2-nitroethyl)phenol” from vanillin and p-anisidine demonstrates the potential of this compound as a building block in organic synthesis .
  • Scientific Field: Antimicrobial and Anticancer Research
    • Application : The Schiff base of “2-Methoxy-4-(2-nitroethyl)phenol” and its metal complexes (Zn [II], Cu [II], Co [II] and Ni [II]) have been synthesized and characterized for potential antimicrobial and anticancer activities .
    • Methods of Application : The synthesis of the Schiff base and its metal complexes involves UV, IR and NMR spectroscopy . The formation of the Schiff base and the metal chelates is supported by spectral and analytical data .
    • Results or Outcomes : While specific results for “2-Methoxy-4-(2-nitroethyl)phenol” are not readily available, the synthesized Schiff base and its metal complexes have shown potential in antimicrobial and anticancer research .

Safety And Hazards

“2-Methoxy-4-(2-nitroethyl)phenol” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and wearing personal protective equipment .

properties

IUPAC Name

2-methoxy-4-(2-nitroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXYTHWJEJQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630259
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(2-nitroethyl)phenol

CAS RN

528594-30-1
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sodium borohydride (1.93 g, 51.2 mmol) suspended in ethanol (15 ml) at +10 to +15° C. is added a solution of 2-methoxy-4-(2-nitro-vinyl)-phenol (10.0 g, 51.2 mmol) in tetrahydrofuran (100 ml) over 1 h. Thereafter the reaction mixture is stirred at room temperature for 30 minutes. Acetic acid (4 ml) in water (100 ml) is then added carefully. The resulting mixture is evaporated to at about a quarter of its volume. It is extracted with ethyl acetate (1×100 ml, 1×50 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 2-methoxy-4-(2-nitro-ethyl)-phenol (9.64 g) is obtained as an oil, which is purified by kugelrohr distillation (+150° C., 0.02 torr) yielding 7.3 g (72%) of purified material.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KD Marks - 2013 - repositories.lib.utexas.edu
Herein is described work culminating in the total synthesis of the proaporphine alkaloid (±)stepharine. The first chapter discusses some of the background information regarding the …
Number of citations: 2 repositories.lib.utexas.edu
C Faverio, MF Boselli, L Raimondi - SynOpen, 2020 - thieme-connect.com
Ammonia borane (AB) has been successfully employed in the reduction of nitroalkenes. A variety of nitrostyrenes and alkyl-substituted nitroalkenes were chemoselectively reduced to …
Number of citations: 2 www.thieme-connect.com
M Benaglia, C Faverio, MF Boselli, LM Raimondi - SYNOPEN, 2020 - air.unimi.it
Ammonia borane (AB) has been successfully employed in the reduction of nitroalkenes. A variety of nitrostyrenes and alkyl-substituted nitroalkenes were chemoselectively reduced to …
Number of citations: 0 air.unimi.it
S Nagasawa, S Fujiki, Y Sasano… - The Journal of Organic …, 2021 - ACS Publications
We describe an aerobic intramolecular dearomative coupling reaction of tethered phenols using a catalytic system consisting of a chromium–salen (Cr–salen) complex combined with a …
Number of citations: 8 pubs.acs.org

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